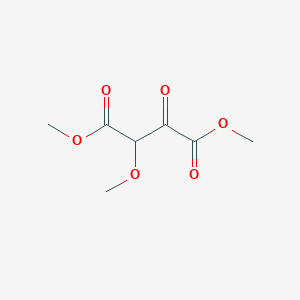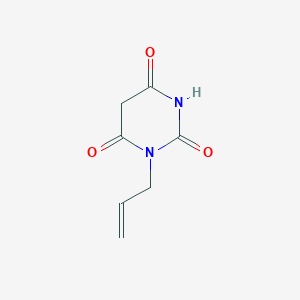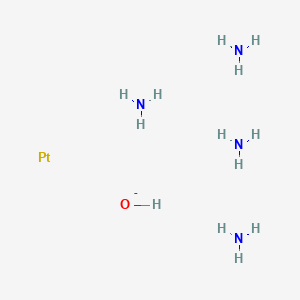
4-Penten-2-one, 4-methyl-
Descripción general
Descripción
“4-Penten-2-one, 4-methyl-” is a chemical compound with the formula C6H10O. It is also known by other names such as Isomesityl oxide, Isopropenyl acetone, and 4-Methyl-4-penten-2-one .
Molecular Structure Analysis
The molecular structure of “4-Penten-2-one, 4-methyl-” can be represented as CH3C(O)CH2C(CH3)=CH2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Energy Storage and Dielectric Material
Poly-4-methyl-1-pentene, closely related to 4-Penten-2-one, 4-methyl-, demonstrates significant potential in energy storage applications, particularly as a dielectric material for capacitors. This high melting point, transparent, isotactic polymer offers performance comparable to biaxially oriented polypropylene (BOPP) and is suitable for high-density energy storage due to its high breakdown strength and low dielectric loss. Its utility in electrical capacitors as part of polymer composites is notable, especially in industrial sectors demanding capacitors that operate at high temperatures and possess high energy density (Ghule, Laad, & Tiwari, 2021).
Spectroscopic Studies and Molecular Structure
4-Methyl-3-penten-2-one (4M3P2O) has been extensively studied using UV–Visible and NMR spectroscopy. These studies help in understanding the electronic properties, molecular structure, and charge delocalization of the molecule. Techniques like natural bond orbital (NBO) analysis and time-dependent TD-DFT approach provide insights into the molecule's electronic exchange interaction, molecular electrostatic surface potential, and site of chemical reactivity (Arjunan et al., 2012).
Polymerization and Catalysis
The polymerization of 4-Methyl-2-pentene (a variant of 4-Penten-2-one, 4-methyl-) using different catalysts like TiCl3–Al(C2H5)3 leads to high molecular weight isotactic homopolymers. This process, termed monomer-isomerization polymerization, involves the isomerization of 4-Methyl-2-pentene to its positional isomers before polymerizing. Such polymerizations are influenced by catalyst system ratios and the addition of transition metal compounds, opening pathways for creating polymers with specific properties (OtsuTakayuki et al., 1975).
Copolymerization and Material Properties
Studies on copolymerization, like the ethene/4-Methyl-1-pentene copolymers using metallocene-based catalysts, provide insights into the stereochemistry of the polymers. The high stereoregularity obtained simplifies spectral multiplicity, allowing for detailed sequence assignments and a better understanding of the copolymer's molecular structure (Losio et al., 2006).
Isomerization and Catalytic Mechanisms
The isomerization of 4-methyl-1-pentene and its relevance in catalytic activities offer insights into reaction mechanisms and kinetic equations. The use of different nickel-containing catalytic systems and their impact on thermodynamic equilibrium is crucial in understanding the reaction pathways (Mitkova et al., 1995).
Safety and Hazards
Propiedades
IUPAC Name |
4-methylpent-4-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(2)4-6(3)7/h1,4H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADUDTKCGJKNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073966 | |
| Record name | 4-Penten-2-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3744-02-3 | |
| Record name | 4-Methyl-4-penten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3744-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropenyl acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003744023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Penten-2-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPENYL ACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P549RW6459 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methyl-4-penten-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(Vinyloxy)methyl]oxirane](/img/structure/B3051885.png)






![ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B3051897.png)


![Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-](/img/structure/B3051900.png)

